molecular formula C14H16BrNO3 B3037697 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 549499-17-4

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid

Cat. No. B3037697
CAS RN: 549499-17-4
M. Wt: 326.19 g/mol
InChI Key: RNUCHTKNUCXXPR-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid (2-BCCA) is an organic acid that has been studied extensively in recent years due to its wide range of potential applications in the fields of science and technology. It is a white crystalline solid that is soluble in a variety of organic solvents. 2-BCCA has been found to be a useful reagent for the synthesis of a variety of organic compounds, and has been used in a number of scientific research applications. The aim of

Scientific Research Applications

Chemical Structure and Properties

  • Cyclic Imides and Amide Carboxylic Acid Derivatives Synthesis: The reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, including 4-bromoaniline, leads to the formation of cyclic imides and open-chain amide carboxylic acid derivatives. These compounds exhibit different crystalline structures and hydrogen bonding patterns, contributing to diverse chemical properties (Smith & Wermuth, 2012).

Chemical Reactions and Synthesis

  • Bromination and Epoxydation Reactions: The bromination of cyclohexene carboxylic acid derivatives, similar to 2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid, results in various derivatives, demonstrating the compound's reactivity and utility in creating different chemical structures (Bellucci, Marioni, & Marsili, 1972).

Pharmaceutical Research

  • Analgesic Activity of Cyclohexane Carboxylates: Derivatives of cyclohexane carboxylic acids have been investigated for their analgesic properties. These studies contribute to the understanding of how structural modifications of such compounds can influence their biological activity (Kirillov et al., 2012).

Material Science and Chemistry

  • Supramolecular Structures: Research on cyclohexane carboxylic acids has explored their ability to form various supramolecular structures. These findings are significant for the development of new materials and understanding molecular interactions (Shan, Bond, & Jones, 2003).

properties

IUPAC Name

2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCHTKNUCXXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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